molecular formula C17H15F2N3O4S B2858055 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034288-08-7

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2858055
CAS No.: 2034288-08-7
M. Wt: 395.38
InChI Key: OPNMDLCKUAPBND-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzamide core, introduction of the difluoromethylsulfonyl group, and the attachment of the furan and pyrazole moieties. Common reagents used in these steps include sulfonyl chlorides, pyrazole derivatives, and furan derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-diones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the presence of the difluoromethylsulfonyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more useful in certain applications .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O4S/c18-17(19)27(24,25)15-4-2-1-3-14(15)16(23)20-6-7-22-10-13(9-21-22)12-5-8-26-11-12/h1-5,8-11,17H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNMDLCKUAPBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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